1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone

Organic electronics Scintillator materials Computational chemistry

1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone (CAS 143355-52-6) is a synthetic para-terphenyl derivative bearing a methoxymethyl group at one terminus and an acetyl group at the opposite 4-position. It belongs to the class of substituted p-terphenyls, a scaffold widely explored for immunosuppressive, anti-allergic, and luminescent applications.

Molecular Formula C22H20O2
Molecular Weight 316.4 g/mol
CAS No. 143355-52-6
Cat. No. B12559931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone
CAS143355-52-6
Molecular FormulaC22H20O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)COC
InChIInChI=1S/C22H20O2/c1-16(23)18-7-9-20(10-8-18)22-13-11-21(12-14-22)19-5-3-17(4-6-19)15-24-2/h3-14H,15H2,1-2H3
InChIKeyHQPYSNAVOZPCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone (CAS 143355-52-6): Procurement-Relevant Profile and Comparator Identification


1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone (CAS 143355-52-6) is a synthetic para-terphenyl derivative bearing a methoxymethyl group at one terminus and an acetyl group at the opposite 4-position. It belongs to the class of substituted p-terphenyls, a scaffold widely explored for immunosuppressive, anti-allergic, and luminescent applications. Despite its well-defined structure, no primary research articles, patents, or authoritative database entries containing quantitative biological, physicochemical, or performance data were identified for this specific compound during the source investigation conducted for this guide.

Why In-Class Terphenyl Substitution Cannot Be Assumed for 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone


Within the para-terphenyl family, minor structural modifications—such as the nature and position of terminal substituents—profoundly alter electronic configuration, intermolecular packing, solubility, thermal stability, and biological target selectivity. The simultaneous presence of an electron-donating methoxymethyl ether and an electron-withdrawing acetyl ketone on a rigid, fully aromatic p-terphenyl core creates a unique push-pull system that cannot be replicated by simple alkyl, alkoxy, or halo analogs. Generic substitution with unsubstituted p-terphenyl, 4-methyl-p-terphenyl, or 4-methoxy-p-terphenyl would eliminate the acetyl handle required for further derivatization and would erase the differential dipole moment and HOMO-LUMO gap that this specific disubstitution pattern confers.

Quantitative Differentiation Evidence for 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone vs. Closest Analogs


Electronic Structure Differentiation: Calculated HOMO-LUMO Gap vs. Unsubstituted p-Terphenyl

No experimental or computational electronic data were found for 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone. Based on class-level precedent from a 2023 series of fifteen p-terphenyl derivatives [1], the introduction of electron-donating and electron-withdrawing substituents narrows the HOMO-LUMO gap relative to parent p-terphenyl. The unsymmetrical methoxymethyl (donor) and acetyl (acceptor) substitution pattern is predicted to produce a larger dipole moment and a lower band gap than mono-substituted analogs, but quantitative verification is absent from the retrievable literature.

Organic electronics Scintillator materials Computational chemistry

Thermal Stability Differentiation vs. 4-Methyl-p-terphenyl

No thermal data (TGA, DSC) were located for 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone. In a class-level study, 4-methyl-p-terphenyl demonstrated superior thermal robustness and ease of isolation compared to parent p-terphenyl [1]. The acetyl group on the target compound is expected to elevate melting point and thermal stability relative to simple alkyl-substituted analogs, but this remains unverified.

Thermal analysis Material stability Scintillator fabrication

IgE Suppression Selectivity vs. Suplatast Tosilate (Class-Level Reference)

Para-terphenyl compounds are claimed as selective IgE suppressors in patent literature [1]. However, no biological activity data (IC50, selectivity index vs. IgG/IgM) were found for 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone. The closest patent family (Shionogi, US7101915) describes compounds of formula (I) encompassing p-terphenyls with diverse substituents, but the specific methoxymethyl-acetyl combination is not exemplified with quantitative biological results.

Immunosuppression Allergy IgE selectivity

Evidence-Based Application Scenarios for 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone


Organic Scintillator Dopant or Primary Luminophore

The p-terphenyl core is a well-established fluorophore for scintillation applications. The unsymmetrical push-pull substitution pattern of the target compound is predicted to shift emission maxima and increase Stokes shift relative to symmetric p-terphenyls [1]. However, without measured photophysical data, this scenario remains hypothetical.

Synthetic Intermediate for Functional Materials

The acetyl group provides a reactive handle for further derivatization (e.g., condensation, reduction, organometallic coupling) while the methoxymethyl group serves as a protected hydroxymethyl moiety. This dual functionality is not available in simpler alkyl- or methoxy-substituted p-terphenyls, conferring unique value as a building block for polymerizable mesogens or covalent-organic frameworks.

Immunomodulatory Lead Optimization

The p-terphenyl scaffold is patented for IgE-selective immunosuppression [2]. The target compound's substitution pattern could be explored in structure-activity relationship (SAR) studies aimed at enhancing selectivity and metabolic stability. However, procurement for biological screening must be justified by the absence of comparable data, necessitating in-house profiling before commitment.

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